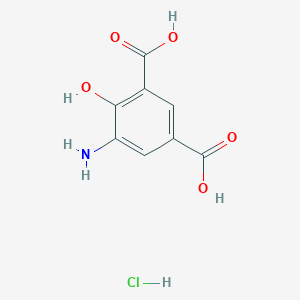

5-Amino-4-hydroxyisophthalic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

5-Aminoisophthalic acid can be used as a starting material to prepare various compounds. For instance, it can be used to prepare Poly (5-aminoisophthalic acid) by oxidative polymerization reaction . It can also be used in the condensation polymerization with 3,3′-diaminobenzidine via poly (5-aminoisophthalic acid) as a key intermediate .Molecular Structure Analysis

The molecular structure of 5-Amino-4-hydroxyisophthalic acid hydrochloride can be represented by the SMILES stringNc1cc (cc (c1)C (O)=O)C (O)=O . The InChI representation is 1S/C8H7NO4/c9-6-2-4 (7 (10)11)1-5 (3-6)8 (12)13/h1-3H,9H2, (H,10,11) (H,12,13) . Chemical Reactions Analysis

5-Aminoisophthalic acid can be used in various chemical reactions. For example, it can be used as a blended material with polyvinylalcohol to prepare silica-functionalized composite membranes for diffusion dialysis applications . It can also be used in the synthesis of a metal-organic framework (MOF) that can be modified with various functional groups for different applications .Physical And Chemical Properties Analysis

5-Amino-4-hydroxyisophthalic acid hydrochloride is a solid at room temperature. The melting point of 5-Aminoisophthalic acid is greater than 300 °C .Scientific Research Applications

Polymer Chemistry and Materials Science

5-Aminoisophthalic acid (AIPA) serves as a versatile building block for polymer synthesis. Researchers have explored its applications in the following areas:

- Poly (5-aminoisophthalic acid) : AIPA can be used to synthesize this polymer through oxidative polymerization. This material finds use in drug delivery systems, sensors, and other biomedical applications .

- Composite Membranes : By blending AIPA with polyvinyl alcohol, researchers have created silica-functionalized composite membranes for diffusion dialysis applications. These membranes exhibit selective permeability and can be employed in separation processes .

Metal-Organic Frameworks (MOFs)

AIPA-based MOFs have attracted attention due to their tunable structures and diverse functionalities. Researchers modify AIPA-based MOFs with various functional groups for specific applications:

- Gas Storage and Separation : AIPA-based MOFs can adsorb gases such as CO2, CH4, and H2. These materials hold promise for gas storage and separation in environmental and energy-related applications .

- Catalysis : Functionalized AIPA-MOFs can act as heterogeneous catalysts for chemical reactions. Their porous structures provide ample active sites for catalytic processes .

Supramolecular Chemistry

A self-assembled supramolecular cocrystal involving AIPA has been synthesized using 18-crown-6 (18C6) and 5-amino-2,4,6-triiodoisophthalic acid (5ATIPA). These cocrystals exhibit interesting properties and may find applications in nonlinear optics and materials science .

MilliporeSigma - 5-Aminoisophthalic acid Springer - Synthesis, crystal structure, and third-order NLO properties ChemicalBook - 5-Aminoisophthalic acid

Safety And Hazards

Future Directions

5-Aminoisophthalic acid has potential applications in the field of materials science. For instance, it can be used as a starting material to prepare Poly (5-aminoisophthalic acid) by oxidative polymerization reaction . It can also be used in the synthesis of a metal-organic framework (MOF) that can be modified with various functional groups for different applications .

properties

IUPAC Name |

5-amino-4-hydroxybenzene-1,3-dicarboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5.ClH/c9-5-2-3(7(11)12)1-4(6(5)10)8(13)14;/h1-2,10H,9H2,(H,11,12)(H,13,14);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYJOAPBZDYQRLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)O)N)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-4-hydroxybenzene-1,3-dicarboxylic acid hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-chlorobenzyl)oxalamide](/img/structure/B2395957.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2395967.png)

![7-Ethyl-1,3-dimethyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2395970.png)

![5-Cyclopentylsulfanyl-7-(3-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2395971.png)